

SV119: A High-Affinity Probe for Elucidating Sigma-2 Receptor Function

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Compound of Interest

Compound Name: SV119

Cat. No.: B15579769

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is a compelling target in drug discovery, particularly in oncology and neurobiology.[1] Overexpressed in a variety of tumor cells compared to their healthy counterparts, it represents a key biomarker for proliferating cancer cells.[1] **SV119**, a synthetic small molecule, has emerged as a potent and selective ligand for the sigma-2 receptor, making it an invaluable tool for investigating the receptor's physiological and pathological roles. This technical guide provides a comprehensive overview of **SV119** as a probe for sigma-2 receptor function, detailing its binding characteristics, effects on cellular pathways, and associated experimental protocols.

Data Presentation: Quantitative Profile of SV119

The following tables summarize the key quantitative data for **SV119**, facilitating a clear comparison of its binding affinity and cytotoxic potency.

Table 1: **SV119** Binding Affinity for Sigma-2 Receptor

Radioligand	Tissue/Cell Source	Parameter	Value (nM)	Reference
[¹²⁵ I]-ISO-2	Panc02 Tumor Membrane Homogenates	IC ₅₀	7.8 ± 1.7	[2][3]
[³ H]DTG	SD Rat Liver Membrane	K _i	44.3 ± 7.3	[4]
[¹²⁵ I]RHM-4	SD Rat Liver Membrane	K _i	35.0 ± 4.0	[4]

Table 2: Cytotoxicity of **SV119** in Pancreatic Cancer Cell Lines

Cell Line	Parameter	Value (μM)	Reference
AsPC-1	IC ₅₀	>100	[2]
BxPC-3	IC ₅₀	~80	[2]
Cfpc-1	IC ₅₀	~70	[2]
MiaPaCa-2	IC ₅₀	>100	[2]
Panc-1	IC ₅₀	>100	[2]
Panc02	IC ₅₀	~90	[2]

Signaling Pathways Modulated by SV119

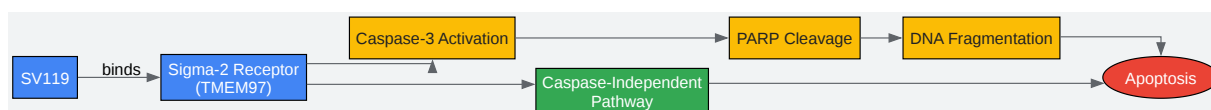
SV119, upon binding to the sigma-2 receptor (TMEM97), triggers a cascade of intracellular events impacting cell survival and proliferation. The primary mechanisms include the induction of apoptosis through both caspase-dependent and -independent pathways, and the modulation of autophagy via the mTOR signaling pathway.

SV119-Induced Apoptotic Pathways

SV119 has been shown to induce apoptosis in cancer cells, a process characterized by distinct morphological and biochemical hallmarks.[5] This programmed cell death is initiated through

two converging pathways:

- **Caspase-Dependent Pathway:** This pathway involves the activation of a cascade of cysteine-aspartic proteases known as caspases. **SV119** treatment leads to the activation of caspase-3, a key executioner caspase, which in turn cleaves essential cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to DNA fragmentation and ultimately, cell death.[5]
- **Caspase-Independent Pathway:** Evidence suggests that sigma-2 receptor agonists can also induce apoptosis through mechanisms that do not rely on caspase activation.[6] This alternative route may involve the release of pro-apoptotic factors from the mitochondria or the endoplasmic reticulum.

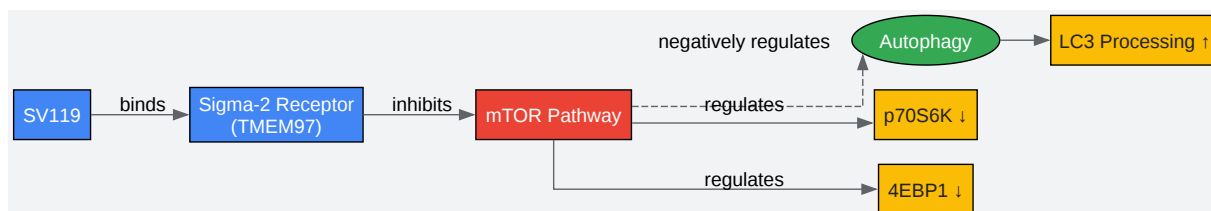


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SV119-Induced Apoptosis Signaling

SV119 and Autophagy via mTOR Inhibition

In addition to apoptosis, **SV119** can induce autophagy, a cellular process of self-digestion of cytoplasmic components. This is primarily achieved through the inhibition of the mammalian target of rapamycin (mTOR) pathway.[5] mTOR is a central regulator of cell growth and proliferation. Its inhibition by **SV119** leads to the activation of the autophagic machinery, as evidenced by the increased synthesis and processing of microtubule-associated protein light chain 3 (LC3) and decreased expression of downstream mTOR effectors like p70S6K and 4EBP1.[5]



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SV119-Induced Autophagy Pathway

Experimental Protocols

Detailed methodologies for key experiments involving **SV119** are provided below.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i or IC_{50}) of **SV119** for the sigma-2 receptor.

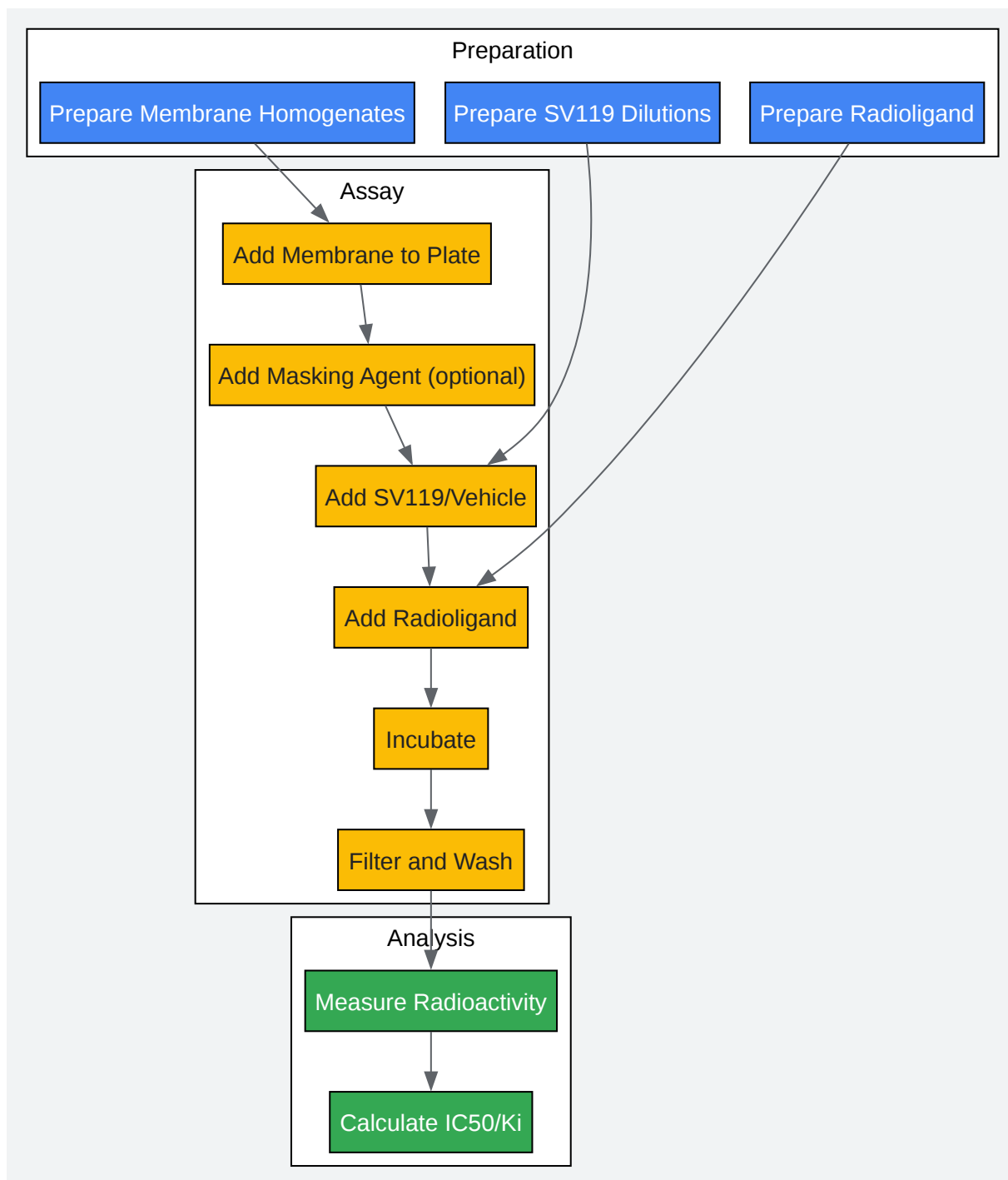
Materials:

- Test compound (**SV119**)
- Radioligand (e.g., [3H]DTG or [^{125}I]RHM-4)
- Membrane preparation (e.g., rat liver or tumor cell homogenates)
- Sigma-1 receptor masking agent (e.g., (+)-pentazocine) for assays with non-selective radioligands
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
- 96-well plates
- Scintillation counter or gamma counter

- Filter paper and filtration apparatus

Procedure:

- Prepare serial dilutions of the test compound (**SV119**).
- In a 96-well plate, add the membrane preparation (approximately 30-60 µg of protein per well).[\[4\]](#)
- Add the sigma-1 receptor masking agent if necessary. For instance, 100 nM of (+)-pentazocine is used when using [³H]DTG to mask sigma-1 receptors.[\[4\]](#)
- Add the serially diluted **SV119** or vehicle control.
- Add a fixed concentration of the radioligand (e.g., 5 nM [³H]DTG or 0.1 nM [¹²⁵I]RHM-4).[\[4\]](#)
- Incubate the plate at room temperature for a specified time (e.g., 120 minutes for [³H]DTG or 90 minutes for [¹²⁵I]RHM-4).[\[4\]](#)
- To determine non-specific binding, add a high concentration of a known sigma-2 ligand (e.g., 10 µM DTG) to a set of wells.[\[4\]](#)
- Terminate the incubation by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold assay buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation or gamma counter.
- Analyze the data using non-linear regression to determine the IC₅₀ value, which can then be converted to a K_i value using the Cheng-Prusoff equation.



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Competitive Binding Assay Workflow

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with **SV119**.^{[7][8][9]}

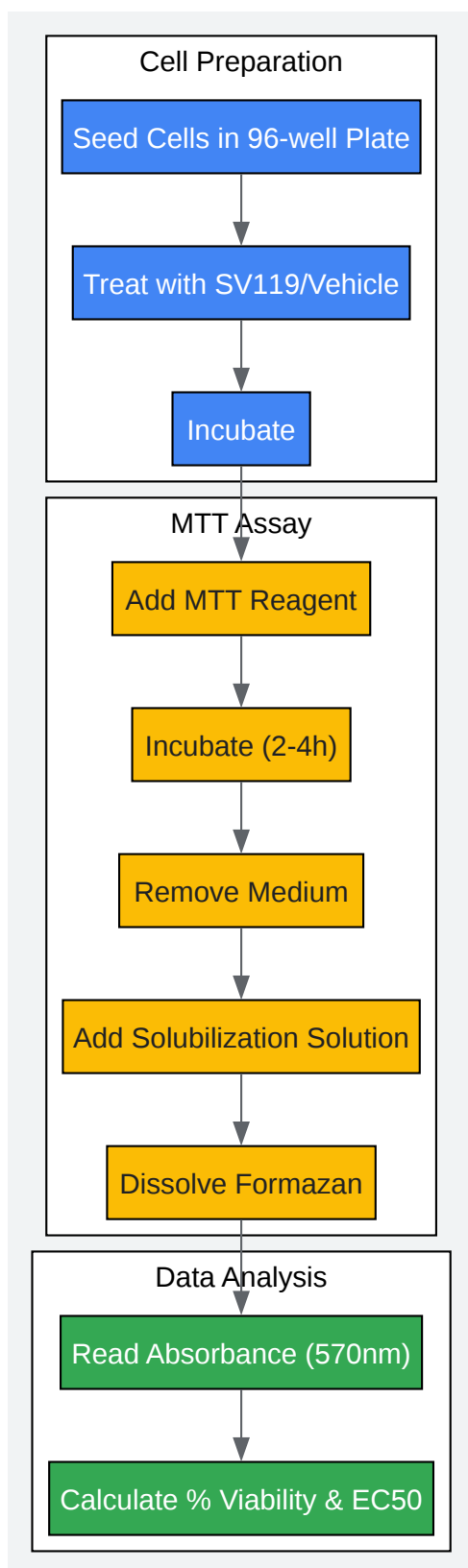
Materials:

- Cells of interest (e.g., cancer cell lines)
- **SV119**
- Cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Treat the cells with various concentrations of **SV119** or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).
- After the incubation period, add MTT solution to each well (to a final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
- During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium containing MTT.
- Add the solubilization solution to each well to dissolve the formazan crystals.

- Incubate the plate, often with shaking, until the formazan is completely dissolved.
- Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the EC₅₀ value.



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MTT Cell Viability Assay Workflow

Conclusion

SV119 is a critical pharmacological tool for probing the function of the sigma-2 receptor (TMEM97). Its high affinity and selectivity, coupled with its ability to modulate key cellular pathways such as apoptosis and autophagy, make it an indispensable compound for cancer biology and neuroscience research. The detailed protocols and signaling pathway diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize **SV119** in their studies and to further unravel the complexities of sigma-2 receptor signaling in health and disease.

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